![molecular formula C13H12BFO3 B573082 2-Benzyloxy-6-fluorophenylboronic acid CAS No. 1217500-53-2](/img/structure/B573082.png)
2-Benzyloxy-6-fluorophenylboronic acid
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Overview
Description
2-Benzyloxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . This compound is also known by its IUPAC name, [2-(Benzyloxy)-6-fluorophenyl]boronic acid .
Molecular Structure Analysis
The InChI code for 2-Benzyloxy-6-fluorophenylboronic acid is 1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 . This indicates the specific arrangement of atoms and bonds in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 2-Benzyloxy-6-fluorophenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.26±0.1 g/cm3 and a boiling point of 416.2±55.0 °C . It also has several other properties such as a molar refractivity of 64.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 194.4±5.0 cm3 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable player in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . The boronic acid group reacts with halide-containing compounds in the presence of a palladium catalyst, leading to the formation of biaryl structures that are core components in pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation Studies
In the realm of protodeboronation, 2-Benzyloxy-6-fluorophenylboronic acid serves as a substrate for studying the removal of the boron moiety from boronic esters . This process is crucial for understanding the stability and reactivity of boronic esters in various chemical environments, which is essential for their application in synthesis.
Development of Anion Receptors
The compound’s boronic acid moiety can interact with anions, making it a potential candidate for creating anion receptors . These receptors are important for sensing applications and the development of new materials for polymer electrolytes.
Hydroxylation Reactions
It acts as a reactant in selective hydroxylation reactions, where the introduction of a hydroxyl group (-OH) can significantly alter the chemical and physical properties of a molecule . This transformation is valuable for modifying pharmaceutical compounds to improve their efficacy or reduce side effects.
Electrophilic Fluorination
2-Benzyloxy-6-fluorophenylboronic acid is used in metal-free electrophilic fluorination reactions . This process is important for introducing fluorine atoms into organic molecules, which can greatly influence the biological activity of pharmaceuticals and agrochemicals.
Arylation Reactions
The compound is involved in arylation reactions, where an aryl group is introduced into a molecule . Arylation is a key step in the synthesis of complex organic molecules, including drugs and natural products.
Radical-Polar Crossover Reactions
It can participate in radical-polar crossover reactions, which are innovative methods for creating new carbon-carbon and carbon-heteroatom bonds . These reactions expand the toolbox of synthetic chemists, allowing for the construction of complex molecular architectures.
Homologation Reactions
Lastly, this boronic acid derivative is used in homologation reactions, where the carbon chain of a molecule is extended . Such reactions are fundamental in building larger organic structures from smaller precursors, which is a common requirement in the synthesis of natural products and medicinal compounds.
Safety and Hazards
The safety information for 2-Benzyloxy-6-fluorophenylboronic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 2-Benzyloxy-6-fluorophenylboronic acid is likely related to its role in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, boronic acids are used as nucleophilic organic groups that are transferred from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .
Pharmacokinetics
The compound is known to be a solid at room temperature and is typically stored in a refrigerator . These characteristics may influence its bioavailability.
Result of Action
Its role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyloxy-6-fluorophenylboronic acid. For instance, the success of SM cross-coupling reactions, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability may be affected by storage conditions, as it is typically stored in a refrigerator .
properties
IUPAC Name |
(2-fluoro-6-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVDQVRGXXXIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCC2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659359 |
Source
|
Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-6-fluorophenylboronic acid | |
CAS RN |
1217500-53-2 |
Source
|
Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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